molecular formula C12H12O B6268493 (3-methylidenecyclobutyl)(phenyl)methanone CAS No. 25220-03-5

(3-methylidenecyclobutyl)(phenyl)methanone

Cat. No. B6268493
CAS RN: 25220-03-5
M. Wt: 172.2
InChI Key:
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Description

(3-methylidenecyclobutyl)(phenyl)methanone, also known as 3-methylidenecyclobutyl-4-phenylmethanone, is a cyclic ketone that has been studied for its potential applications in a variety of scientific fields. This molecule, which is composed of a cyclobutyl ring containing a methylene group and a phenyl group attached to the ketone carbon, is of interest due to its unique structure and reactivity.

Scientific Research Applications

((3-methylidenecyclobutyl)(phenyl)methanoneecyclobutyl)(phenyl)methanone has been studied for its potential applications in a variety of scientific fields. For example, it has been investigated as a potential pharmaceutical agent, as it has been found to possess antifungal and antibacterial activity. It has also been studied as a potential catalyst for organic reactions, as it has been found to promote the selective formation of cyclic ketones from aldehydes. Additionally, it has been studied for its potential use in the synthesis of other compounds, such as cyclobutylbenzene and cyclobutylcyclohexane.

Mechanism of Action

The mechanism of action of ((3-methylidenecyclobutyl)(phenyl)methanoneecyclobutyl)(phenyl)methanone is not yet fully understood. However, it is believed to involve the formation of a cyclic transition state in which the ketone group is activated by the phenyl group. This activation is thought to facilitate the formation of the desired cyclic ketone product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3-methylidenecyclobutyl)(phenyl)methanoneecyclobutyl)(phenyl)methanone have not yet been fully studied. However, it has been found to possess antifungal and antibacterial activity, suggesting that it may have potential applications in the treatment of fungal and bacterial infections. Additionally, it has been found to possess antioxidant activity, suggesting that it may have potential applications in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

The use of ((3-methylidenecyclobutyl)(phenyl)methanoneecyclobutyl)(phenyl)methanone in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, making it ideal for use in a variety of lab experiments. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also relatively expensive, making it less suitable for use in large-scale experiments.

Future Directions

The potential applications of ((3-methylidenecyclobutyl)(phenyl)methanoneecyclobutyl)(phenyl)methanone are numerous, and further research is needed to fully explore its potential. One potential future direction is to investigate its potential as a pharmaceutical agent, as it has been found to possess antifungal and antibacterial activity. Additionally, further research is needed to investigate its potential as a catalyst for organic reactions, as well as its potential use in the synthesis of other compounds. Finally, further research is needed to investigate its biochemical and physiological effects, as well as its potential for use in the prevention of oxidative damage.

Synthesis Methods

The synthesis of ((3-methylidenecyclobutyl)(phenyl)methanoneecyclobutyl)(phenyl)methanone has been accomplished using a variety of methods. One such method involves the reaction of cyclobutanol with formaldehyde in the presence of a base, such as sodium hydroxide, to produce the desired ketone. Another method involves the reaction of cyclobutene with phenylmagnesium bromide in the presence of a base, such as sodium hydroxide, to produce the desired ketone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methylidenecyclobutyl)(phenyl)methanone involves the condensation of 3-methylcyclobutanone with benzaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylcyclobutanone", "benzaldehyde", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-methylcyclobutanone and benzaldehyde to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

25220-03-5

Molecular Formula

C12H12O

Molecular Weight

172.2

Purity

90

Origin of Product

United States

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